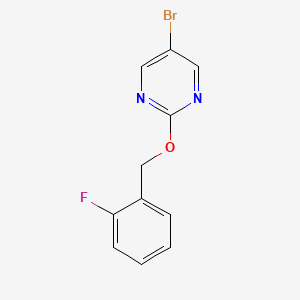

5-Bromo-2-(2-fluorobenzyloxy)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

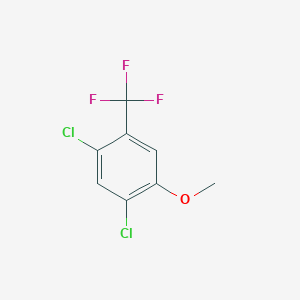

5-Bromo-2-(2-fluorobenzyloxy)pyrimidine is a chemical compound with the formula C11H8BrFN2O . It is used for research and development .

Synthesis Analysis

An efficient synthetic approach for 2,5-disubstituted pyrimidines has been reported. The desired 2,5-substituted pyrimidines were obtained by Suzuki coupling of 2-substituted benzyloxy-5-bromopyrimidines with various aryl boronic acids in the presence of a catalytic amount of PdCl2 (PPh3)2 with 0.5 M aqueous Na2CO3 in water at 80 °C .Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 283.1 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Pyrimidine derivatives, including those substituted with halogens such as bromine and fluorine, are of significant interest in synthetic chemistry. These compounds serve as key intermediates in the synthesis of a wide range of pharmaceuticals and biologically active molecules. For example, the synthesis and structural characterization of bromo-dihydroxybenzoic acid illustrate the foundational role of halogen-substituted intermediates in preparing pyrimidine medicaments, highlighting the relevance of halogenated pyrimidines in drug development (Xu Dong-fang, 2000).

Antitumor and Antiviral Activities

Pyrimidine derivatives have been explored for their antitumor and antiviral properties. For instance, novel pyrimidine derivatives of ascorbic acid have shown significant antitumor activities against various cancer cell lines (Silvana Raić-Malić et al., 2000). Additionally, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have demonstrated antiviral activity, particularly against retroviruses, highlighting the potential of pyrimidine derivatives in developing new antiviral agents (D. Hocková et al., 2003).

Spectroscopic Investigations

The study of halogenated pyrimidines using spectroscopic techniques, such as FT-IR, FT-RAMAN, NMR, and UV-Vis, allows for a detailed understanding of their molecular structure, electronic properties, and interactions. Spectroscopic investigations of 5-bromo-2-hydroxy pyrimidine have provided insights into its chemical behavior and potential applications in material science and pharmacology (B. Chandralekha et al., 2020).

Broad Spectrum and Potent Activities

Fluorocyclopentenyl-cytosine, a derivative of cyclopentenyl-pyrimidines, has shown broad-spectrum and potent antitumor activity, indicating the therapeutic potential of fluorinated and brominated pyrimidine derivatives in cancer treatment (W. J. Choi et al., 2012).

Safety and Hazards

If inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or hair, all contaminated clothing should be taken off immediately and the skin should be rinsed with water. If it gets in the eyes, they should be rinsed cautiously with water for several minutes. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell .

Eigenschaften

IUPAC Name |

5-bromo-2-[(2-fluorophenyl)methoxy]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2O/c12-9-5-14-11(15-6-9)16-7-8-3-1-2-4-10(8)13/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTYNQCOEAPBAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=NC=C(C=N2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea](/img/structure/B2829617.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2829619.png)

![4-fluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2829622.png)

![9-[3-(trifluoromethyl)phenyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2829623.png)

![2-{[7-(4-FLUOROPHENYL)-8-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2829625.png)

![1-butyl-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2829629.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenoxy)ethanesulfonamide](/img/structure/B2829631.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2829632.png)

![N-(2-methoxyphenyl)-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2829633.png)

![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2829637.png)